REACTION_CXSMILES
|
CN(C)C=O.Cl[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][N:8]=1.[CH2:16]([OH:20])[C:17]#[C:18][CH3:19].[H-].[Na+]>C(O)(=O)C>[CH2:16]([O:20][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][N:8]=1)[C:17]#[C:18][CH3:19] |f:3.4|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C#CC)O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
saturated saline solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring at 140° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
The crystal precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with cold water and hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)OC1=NC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |